3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid

proteolytic stability peptide half-life foldamer

3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid (CAS 2248319-11-9) is a fully synthetic, achiral β3,3-amino acid building block containing a Boc-protected N-methylamine and a gem-dimethyl group at the C3 position. With molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol, it belongs to the class of hindered, N-alkylated β-amino acids used primarily as a constrained monomer in foldamer chemistry, peptidomimetic design, and protease-resistant peptide synthesis.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 2248319-11-9
Cat. No. B6611483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid
CAS2248319-11-9
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O
InChIInChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)11(4,5)7-8(13)14/h7H2,1-6H3,(H,13,14)
InChIKeyGTGNCMYDMIDOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid (CAS 2248319-11-9): Structural Classification and Procurement Context


3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid (CAS 2248319-11-9) is a fully synthetic, achiral β3,3-amino acid building block containing a Boc-protected N-methylamine and a gem-dimethyl group at the C3 position [1]. With molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol, it belongs to the class of hindered, N-alkylated β-amino acids used primarily as a constrained monomer in foldamer chemistry, peptidomimetic design, and protease-resistant peptide synthesis [1][2]. The compound is supplied as a research-grade intermediate (typically ≥98% purity) and is catalogued by multiple global fine-chemical vendors .

Why Generic Substitution of 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid Fails: The Triple Constraint of N-Methylation, gem-Dimethyl Substitution, and β-Amino Acid Architecture


This compound cannot be simply replaced by cheaper or more common Boc-protected amino acid derivatives because its three structural features—the N-methyl group, the gem-dimethyl at C3, and the β-amino acid backbone—act synergistically to produce properties that no single simpler analog can replicate [1]. Removing the N-methyl (e.g., using Boc-3-amino-3-methylbutanoic acid, CAS 129765-95-3) eliminates the conformational constraint on the amide bond and reduces lipophilicity (ΔXLogP3 ≈ −0.3 to −0.5 units), altering both permeability and metabolic stability in downstream peptide products [2][3]. Removing the gem-dimethyl (e.g., using 3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid, CAS 844439-97-0) restores backbone flexibility and abolishes the characteristic β-turn induction observed with β3,3-disubstituted residues [4]. Using an α-amino acid scaffold (e.g., Boc-N-Me-Val-OH, CAS 45170-31-8) shifts the carboxylate position relative to the side chain, fundamentally changing peptide backbone geometry and protease susceptibility [5]. The quantitative evidence below demonstrates that these structural differences translate into measurable, functionally relevant performance gaps.

Quantitative Differentiation Evidence for 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid: Comparator-Based Performance Data


Proteolytic Half-Life Extension: β-Amino Acid Backbone vs. α-Amino Acid Backbone

Peptides constructed from β-amino acid building blocks such as 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid exhibit a proteolytic half-life that is two to three orders of magnitude longer than that of corresponding α-peptide sequences when exposed to human blood plasma and broad-spectrum proteases [1][2]. In controlled in vitro studies, β-peptides and mixed α/β-peptides remained intact after 24–48 h incubation with pronase, trypsin, and elastase under conditions where α-peptide controls were completely degraded within minutes to <2 h [2]. The β3,3-gem-disubstituted architecture present in this compound further restricts backbone torsional angles, eliminating conformations recognized by serine and cysteine protease active sites [3].

proteolytic stability peptide half-life foldamer

Conformational Restriction: gem-Dimethyl β3,3 vs. β3-Monosubstituted vs. Unsubstituted β-Amino Acids

The gem-dimethyl substitution at the C3 position of 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid creates a β3,3-disubstituted scaffold that restricts rotation about the Cα–Cβ bond (torsion angle θ) to a narrow gauche conformational envelope (±60°) [1]. In contrast, the monosubstituted analog 3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid (CAS 844439-97-0) and unsubstituted β-alanine derivatives exhibit a broad distribution across gauche and trans conformations, reducing predictable secondary structure formation. X-ray crystallography and NMR studies of Boc-protected geminally disubstituted β-amino acid monomers and their tripeptide derivatives demonstrate a stable 10-membered hydrogen-bonded turn (C10 turn) that is not observed with corresponding β3-monosubstituted or linear γ-amino acid building blocks [1][2].

conformational restriction foldamer design turn induction

Lipophilicity and Permeability Enhancement: N-Methyl Boc-β3,3 vs. NH Boc-β3,3 Analog

The N-methyl group on 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid replaces a hydrogen-bond-donating NH with a tertiary N–CH₃, reducing the topological polar surface area (TPSA) relative to the non-methylated analog Boc-3-amino-3-methylbutanoic acid (CAS 129765-95-3) [1]. The computed XLogP3 value for the target compound is 1.2 versus 0.9 for the NH analog, reflecting a ~0.3 log unit increase in lipophilicity that translates into measurably enhanced passive membrane permeability in PAMPA assays when this residue is incorporated into peptide sequences [1][2]. In peptide libraries, N-methylation at a single position typically increases PAMPA effective permeability (Pe) by 2- to 5-fold compared to the non-methylated parent sequence, an effect attributed to both reduced solvation energy and elimination of an amide NH–solvent hydrogen bond [3].

N-methylation membrane permeability lipophilicity

Coupling Efficiency and N-Carboxyanhydride (NCA) Side-Reaction Risk: Boc-N-Me-β3,3 vs. Boc-NH-β3,3

Activation of Boc-N-methyl amino acids with standard coupling reagents (e.g., mixed anhydrides, PyBroP) is known to generate N-carboxyanhydride (NCA) by-products via intramolecular O→N acyl transfer, leading to significantly reduced coupling yields [1][2]. Published studies report that Boc-N-Me-Val-OH (an α-amino acid N-methyl-Boc analog) forms substantial NCA during PyBroP-mediated activation, with target tripeptide yields dropping below 10% for some hindered coupling partners [2]. However, the gem-dimethyl substituents in 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid introduce steric congestion at the β-carbon adjacent to the carboxylate, which retards the cyclization pathway that produces NCA relative to less hindered N-methyl-β-amino acids such as Boc-N-Me-β-Ala-OH [3]. No direct head-to-head comparison for this precise compound has been published; this evidence is presented as a testable mechanistic rationale.

solid-phase peptide synthesis coupling efficiency NCA formation

Physical Property Differentiation: Molecular Weight and Rotatable Bond Profile vs. Closest Commercial Analogs

The combination of N-methyl, gem-dimethyl, and β-amino acid features yields a distinct physicochemical profile that differentiates this building block from its closest commercial alternatives [1][2]. The target compound (MW 231.29, rotatable bonds 5, H-bond donors 1) occupies a property space between the smaller non-methylated β3,3-analog Boc-3-amino-3-methylbutanoic acid (MW 217.26, rotatable bonds 4, H-bond donors 2) and the α-amino acid analog Boc-N-Me-Val-OH (MW 231.29, rotatable bonds 5, H-bond donors 1) [1][3]. The extra H-bond donor on the NH analog increases desolvation penalty upon membrane crossing, while the α-amino acid scaffold of Boc-N-Me-Val-OH positions the carboxylate at C2 rather than C3, altering the spacing and vector of the acid moiety relative to the side chain and N-protecting group [2].

physicochemical properties building block selection lead optimization

Optimal Application Scenarios for 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid: Where Its Structural Differentiation Delivers Decisive Advantage


Protease-Resistant Peptidomimetic Lead Optimization

In lead optimization programs where a peptide hit exhibits potent target engagement but is rapidly degraded in plasma (t₁/₂ < 30 min), incorporating 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid as a β3,3-building block replaces a scissile α-amino acid residue [1]. Published data demonstrate that β-peptide bonds resist proteolysis by pronase, trypsin, and elastase for >48 h under conditions where α-peptide controls are fully degraded within 2 h, translating to a half-life extension of 100- to 1000-fold [1]. The gem-dimethyl group simultaneously enforces a turn conformation that can be exploited to present pharmacophoric side chains in a pre-organized geometry for receptor binding [2].

Intracellular or CNS-Targeted Macrocyclic Peptide Design

When designing membrane-permeable macrocyclic peptides for intracellular or CNS targets, the N-methyl group pre-installed on this building block reduces the peptide's H-bond donor count by one per residue, directly lowering desolvation free energy and improving passive membrane permeability [1]. Studies on N-methylated peptide libraries demonstrate 2- to 5-fold increases in PAMPA effective permeability (Pe) when a single N-methyl group replaces an NH in a cyclic peptide scaffold [1]. Using this building block eliminates the need for post-synthetic N-methylation on solid phase, which often proceeds with incomplete conversion (60–80% yields) and requires hazardous methylating agents [2]. The combination of β-amino acid backbone and N-methylation creates a dual mechanism for combined proteolytic stability and permeability—two properties that are typically inversely correlated in peptide drug design [3].

Foldamer-Based Protein–Protein Interaction (PPI) Inhibitor Discovery

In the discovery of foldamer-based PPI inhibitors, the achiral β3,3-gem-dimethyl scaffold provides a conformationally restricted, topologically well-defined monomer unit that induces a predictable C10 turn motif in short oligomers [1]. This property is critical for constructing helical mimetics that project side chains with precise angular relationships matching α-helical i, i+3/i+4, or i+7 spacing patterns. The N-methylation further eliminates backbone NH hydrogen-bond donors that would otherwise compete with designed inter-helical contacts, simplifying the foldamer design [2]. Unlike chiral β3-substituted building blocks, the achiral nature of this compound avoids the synthetic cost and analytical burden of enantiomeric purity validation while still achieving conformational control through gem-dimethyl restriction [1].

Solid-Phase Peptide Synthesis (SPPS) with Sterically Demanding Sequences

For SPPS protocols targeting sequences containing multiple consecutive hindered residues, the pre-formed Boc-N-Me-β3,3-acid architecture of this compound avoids the notoriously difficult on-resin N-methylation step [1][2]. Published comparative coupling studies demonstrate that hindered N-methyl amino acids coupled via pivaloyl mixed anhydride methods can yield <10% of the desired product due to competing NCA formation, whereas careful selection of coupling reagent (e.g., HATU, PyAOP) and the steric environment of the β-carbon can mitigate this pathway [2]. The gem-dimethyl substitution at C3 introduces steric bulk adjacent to the carboxylate, which—based on mechanistic precedents with sterically hindered β-hydroxyvaline derivatives—is predicted to retard the intramolecular cyclization that generates NCA, thereby improving effective coupling yields relative to less hindered N-methyl-β-amino acid building blocks [3].

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